molecular formula C19H18FN3O2S B11098270 2-{(2Z)-2-[(4-fluorophenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-yl}-N-(2-methylphenyl)acetamide

2-{(2Z)-2-[(4-fluorophenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-yl}-N-(2-methylphenyl)acetamide

Cat. No.: B11098270
M. Wt: 371.4 g/mol
InChI Key: DEGZRMHXNUZMMB-UHFFFAOYSA-N
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Description

2-[(2E)-2-[(4-Fluorophenyl)imino]-3-methyl-4-oxo-13-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide is a complex organic compound characterized by its unique molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure includes a thiazolidinone ring, a fluorophenyl group, and a methylphenyl group, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-[(4-Fluorophenyl)imino]-3-methyl-4-oxo-13-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide typically involves multiple steps. One common method includes the reaction of 4-fluorophenacyl bromide with 3-chloro-2-methylphenylthiourea under Hantzsch thiazole synthesis conditions . This reaction forms the thiazolidinone ring, which is a crucial part of the compound’s structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. The scalability of the synthesis process is essential for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-[(4-Fluorophenyl)imino]-3-methyl-4-oxo-13-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often require controlled temperatures and pH levels to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more hydrogenated derivatives.

Scientific Research Applications

2-[(2E)-2-[(4-Fluorophenyl)imino]-3-methyl-4-oxo-13-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs.

    Industry: The compound’s stability and reactivity make it valuable in industrial processes, including the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-[(4-Fluorophenyl)imino]-3-methyl-4-oxo-13-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 2-[(2E)-2-[(4-Fluorophenyl)imino]-3-methyl-4-oxo-13-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide stands out due to its specific combination of functional groups and its unique thiazolidinone ring structure

Properties

Molecular Formula

C19H18FN3O2S

Molecular Weight

371.4 g/mol

IUPAC Name

2-[2-(4-fluorophenyl)imino-3-methyl-4-oxo-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C19H18FN3O2S/c1-12-5-3-4-6-15(12)22-17(24)11-16-18(25)23(2)19(26-16)21-14-9-7-13(20)8-10-14/h3-10,16H,11H2,1-2H3,(H,22,24)

InChI Key

DEGZRMHXNUZMMB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)CC2C(=O)N(C(=NC3=CC=C(C=C3)F)S2)C

Origin of Product

United States

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